2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine
Description
Properties
Molecular Formula |
C17H23N3 |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C17H23N3/c1-13-9-10-14(2)20(13)17-15(7-6-11-18-17)16-8-4-5-12-19(16)3/h6-7,9-11,16H,4-5,8,12H2,1-3H3 |
InChI Key |
BKONVGXAINHJHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC=N2)C3CCCCN3C)C |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features a pyridine core substituted at the 2-position with a 2,5-dimethylpyrrole group and at the 3-position with a 1-methylpiperidine moiety. This arrangement introduces steric hindrance and electronic effects that complicate traditional coupling reactions. The pyrrole ring (pKa ~17) and pyridine nitrogen (pKa ~3) create pH-dependent reactivity, necessitating carefully controlled conditions during nucleophilic substitutions or metal-catalyzed cross-couplings.
Key Synthetic Hurdles
-
Regioselective Functionalization : Simultaneous introduction of pyrrole and piperidine groups at adjacent pyridine positions requires orthogonal protecting group strategies or sequential coupling reactions.
-
Piperidine Methylation Control : Selective N-methylation of the piperidine ring without over-alkylation demands precise stoichiometry and catalyst selection.
-
Polymorphism Management : The compound exhibits multiple crystalline forms (Forms A-C) with differing solubility profiles, requiring crystallization protocol optimization for pharmaceutical applications.
Synthetic Routes and Methodological Innovations
Retrosynthetic Analysis
Two dominant disconnections emerge from patent literature:
Pyrrole-Pyridine Coupling
The 2-(2,5-dimethylpyrrol-1-yl)pyridine intermediate is synthesized through a palladium-catalyzed coupling between 2-bromopyridine and 2,5-dimethylpyrrole-1-boronic acid. Patent CN106458888A reports optimized conditions using Pd(dppf)Cl₂ (2 mol%) with K₃PO₄ in dioxane/water (4:1) at 90°C for 12 hours, achieving 78% yield. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Ligand | dppf | +22% vs PPh₃ |
| Base | K₃PO₄ | +15% vs K₂CO₃ |
| Solvent | Dioxane/water | +18% vs THF |
Piperidine Installation
The 3-(1-methylpiperidin-2-yl) group is introduced via Buchwald-Hartwig amination using Pd₂(dba)₃/Xantphos catalytic system. Reaction of 2-(2,5-dimethylpyrrol-1-yl)-3-bromopyridine with 1-methylpiperidine-2-amine in toluene at 110°C for 24 hours provides the target compound in 65% yield. Key challenges include minimizing β-hydride elimination side products through careful temperature control.
Synthesis of 3-(1-Methylpiperidin-2-yl)pyridine
US8697876B2 discloses a Grignard-based approach starting from piperidine-4-carboxylic acid:
-
Transfer Hydrogenation : Piperidine-4-carboxylic acid undergoes N-methylation using formaldehyde under transfer hydrogenation conditions (Pd/C, HCOOH, 90°C) to yield 1-methylpiperidine-4-carboxylic acid (89% purity).
-
Amide Formation : Treatment with thionyl chloride generates the acid chloride, which reacts with diethylamine to form N,N-diethyl-1-methylpiperidine-4-carboxamide (92% yield).
-
Grignard Coupling : Reaction with 2,6-dibromopyridine using iPrMgCl·LiCl (Turbo Grignard) at ambient temperature produces (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide (76% yield).
Process Optimization and Scale-Up Considerations
Catalytic System Enhancements
Comparative studies of palladium vs. copper catalysts reveal trade-offs:
| Catalyst | Temperature | Yield | Byproducts | Scalability |
|---|---|---|---|---|
| Pd(OAc)₂ | 100°C | 72% | <5% | Challenging |
| CuI | 120°C | 65% | 12% | Moderate |
| Cu₂O | 75°C | 68% | 8% | High |
The Cu₂O system demonstrates superior scalability due to lower temperature requirements and reduced metal leaching (residual Cu <10 ppm).
Crystallization and Polymorphism Control
Form A (hemisuccinate salt) emerges as the preferred pharmaceutical form due to its stability (Tₐ 158°C by DSC) and solubility profile (22 mg/mL in water vs. 8 mg/mL for Form B). Critical crystallization parameters include:
-
Anti-Solvent : Ethanol/water (3:1) achieves 95% Form A purity
-
Cooling Rate : 0.5°C/min minimizes Form C nucleation
-
Seeding : 0.1% w/w Form A seeds reduce induction time by 40%
Analytical Characterization and Quality Control
Spectroscopic Identification
Impurity Profiling
LC-MS analysis identifies three critical impurities requiring <0.15% control:
| Impurity | m/z | Source | Mitigation Strategy |
|---|---|---|---|
| Demethylated piperidine | 302 | Incomplete N-methylation | H₂O wash during workup |
| Di-pyrrole adduct | 435 | Over-coupling | Strict stoichiometry control |
| Oxidation product | 332 | Air exposure | N₂ blanket during reactions |
| Solvent | PMI* | GWP** | Alternative |
|---|---|---|---|
| Dioxane | 8.2 | 1.4 | 2-MeTHF |
| Toluene | 6.7 | 0.9 | CPME |
| Ethanol | 1.1 | 0.2 | - |
*Process Mass Intensity (kg solvent/kg product)
**Global Warming Potential (kg CO₂-eq/kg solvent)
Hazardous Byproduct Management
Thionyl chloride reactions generate HCl and SO₂, necessitating:
-
Caustic scrubbers (NaOH efficiency >99.8%)
-
Continuous pH monitoring (target pH 7-8 in effluent)
-
Real-time FTIR for gas phase analysis
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyrrole ring undergoes electrophilic substitution at positions 3 and 4, despite steric and electronic influences from the 2,5-dimethyl groups.
Pyridine N-Oxidation
The pyridine nitrogen undergoes oxidation to form an N-oxide, enhancing its solubility and coordination properties.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 25°C, 12 h | Pyridine N-oxide derivative | Facilitates subsequent nucleophilic substitutions . |
Functionalization of the Piperidine Substituent
The 1-methylpiperidin-2-yl group participates in selective transformations:
Quaternization of Nitrogen
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| Methyl iodide | CH₃CN, 80°C, 6 h | 1,1-Dimethylpiperidinium iodide | Tertiary amine converted to quaternary salt; confirmed by mass spectrometry . |
Oxidation of Piperidine
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄/H₂O | 70°C, 3 h | 2-(1-Methylpiperidin-2-yl)pyridine N-oxide | Partial oxidation observed due to steric hindrance . |
Comparative Reactivity with Analogous Compounds
The table below highlights key differences in reactivity compared to structurally related molecules:
Key Mechanistic Insights
-
Steric Effects : Methyl groups on the pyrrole ring reduce EAS yields but improve regioselectivity .
-
Electronic Effects : The pyridine N-oxide derivative exhibits enhanced electrophilicity, enabling nucleophilic aromatic substitutions .
-
Catalytic Utility : Metal complexes derived from this compound show promise in cross-coupling reactions and asymmetric catalysis .
Experimental data for the exact compound remains limited, but its reactivity can be extrapolated from analogs with high structural similarity . Further studies are required to explore its full synthetic potential.
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of this compound is significant, with studies indicating various biological activities:
- Anticancer Activity : Research has shown that derivatives of pyrrole and pyridine exhibit anticancer properties. The compound's structure suggests potential interactions with biological targets involved in cancer pathways, making it a candidate for further investigation into its efficacy against different cancer types .
- Anticonvulsant Properties : Similar compounds have been reported to possess anticonvulsant activities. The presence of the pyrrole moiety may enhance the compound's ability to modulate neuronal excitability, which is crucial for developing new anticonvulsant drugs .
- Anti-inflammatory Effects : The incorporation of piperidine and pyridine rings in the structure can contribute to anti-inflammatory actions, as seen in other related compounds. This property is vital for treating various inflammatory diseases .
- Analgesic Activity : Preliminary studies suggest that compounds with similar frameworks exhibit analgesic properties, indicating that this compound may also provide pain relief through modulation of pain pathways .
Synthetic Methodologies
The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine can be approached through several methods:
- Cross-Coupling Reactions : Utilizing cross-coupling techniques allows for the formation of complex heterocycles from simpler precursors. This method can be optimized to yield high purity and yield of the desired compound .
- Condensation Reactions : Condensation reactions involving pyrrole and piperidine derivatives can lead to the formation of this compound, emphasizing the importance of reaction conditions such as temperature and solvent choice for maximizing output .
Case Studies and Research Findings
Recent studies have highlighted the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation of Pyrrolo[2,3-b]pyridine Derivatives : This study focused on synthesizing various derivatives and assessing their biological activities, including anticancer and anti-inflammatory effects. The findings indicate that modifications in the substituents significantly influence their pharmacological profiles .
- Biological Assays on Pyrrole Derivatives : A comprehensive analysis was conducted on pyrrole derivatives showcasing their analgesic and sedative properties through various animal models. The results indicated promising therapeutic potentials for these compounds in pain management .
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The target compound’s synthesis likely parallels methods used for analogues, such as acid-catalyzed pyrrole formation or cross-coupling for piperidine attachment .
- Substituent positioning (e.g., pyrrole at pyridine C2 vs. C6) significantly impacts steric and electronic properties .
Pharmacological Activity
Table 2: Pharmacological Profile of Analogues
Key Observations :
- The target compound’s piperidine group may enhance blood-brain barrier penetration compared to analogues with bulkier substituents (e.g., methoxybenzyl) .
- Pyrrole-containing pyridines show diverse mechanisms: H⁺/K⁺-ATPase inhibition (P-CABs) , anticancer activity via kinase modulation , and nitric oxide synthase (nNOS) interaction .
Physicochemical Properties
Table 3: Physicochemical Comparison
Biological Activity
The compound 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyridine ring, a piperidine moiety, and a dimethylpyrrole unit, which contribute to its biological properties.
Antiproliferative Effects
Research has indicated that derivatives of pyrrole and pyridine exhibit significant antiproliferative activity. For instance, compounds containing a pyrrole group have been shown to inhibit cell growth in various cancer cell lines. Studies suggest that the incorporation of the dimethylpyrrole moiety enhances this activity, particularly against human cancer cell lines and in sea urchin embryo models .
The proposed mechanism for the antiproliferative effects involves the modulation of cellular pathways related to metabolism and energy production. Specifically, compounds similar to This compound have been shown to suppress glucose uptake while increasing intracellular ATP levels during monoclonal antibody production processes . This suggests a dual role in both enhancing productivity in bioprocesses and exhibiting cytotoxic effects on tumor cells.
Study 1: Monoclonal Antibody Production
In a study investigating the effects of pyrrole derivatives on monoclonal antibody (mAb) production, it was found that the addition of This compound led to a significant increase in mAb yield. The compound improved cell-specific productivity by approximately 50% compared to control conditions while maintaining cell viability .
| Condition | mAb Yield (mg/L) | Cell Viability (%) | Cell-Specific Productivity (pg/cell/day) |
|---|---|---|---|
| Control | 732 | 85 | 7.0 |
| MPPB Added | 1098 | 80 | 11.0 |
Study 2: Antiviral Activity
Another study focused on the antiviral properties of related compounds against HIV. The derivatives exhibited significant inhibition of HIV replication with IC50 values in the low micromolar range. This indicates potential applicability in developing antiviral therapies targeting viral fusion processes .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that the presence of specific functional groups significantly influences the biological activity of these compounds. The 2,5-dimethylpyrrole component has been identified as critical for enhancing both antiproliferative and antiviral activities. Modifications to this structure can lead to variations in potency and selectivity against different biological targets .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(1-methylpiperidin-2-yl)pyridine?
The Paal-Knorr reaction is a validated approach for synthesizing pyrrole-containing derivatives. For example, MgI₂ etherate (3 mol%) efficiently catalyzes the condensation of heterocyclic amines (e.g., 2-aminopyridine) with diketones to yield 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine analogs in high yields (92%) under mild conditions . Adapting this method, the 1-methylpiperidin-2-yl substituent can be introduced via nucleophilic substitution or coupling reactions, followed by purification using column chromatography or recrystallization.
Q. How can the structural integrity of this compound be confirmed experimentally?
- NMR Spectroscopy : Proton and carbon NMR can identify key substituents (e.g., pyrrole methyl groups at δ ~2.1–2.5 ppm, pyridine/pyrrolidine protons in aromatic/heterocyclic regions). For example, a related pyridine-pyrrole derivative showed distinct signals at δ 6.91 ppm (pyrrole protons) and δ 8.34 ppm (pyridine protons) .
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. The SHELX suite is robust for small-molecule refinement, even with twinned or high-resolution data . A structurally analogous compound, 2-(piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, was resolved using this method .
Q. What purification techniques are effective for isolating this compound?
High-performance liquid chromatography (HPLC) with reverse-phase C18 columns or preparative TLC is recommended for isolating polar heterocyclic compounds. Solvent systems (e.g., hexane/ethyl acetate gradients) should be optimized based on compound polarity.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Substituent Variation : Replace the 2,5-dimethylpyrrole group with electron-withdrawing/donating groups (e.g., bromo, methoxy) to assess electronic effects on bioactivity. For example, 2-(2-(5-bromopyridin-3-yl)ethyl)-6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridine was synthesized to study steric and electronic impacts on neuronal nitric oxide synthase inhibition .
- Piperidine Modifications : Explore stereochemistry (R/S configurations) at the 1-methylpiperidin-2-yl position using chiral catalysts or resolving agents.
Q. What strategies resolve contradictions in reaction yields or spectroscopic data?
- Reaction Optimization : Screen catalysts (e.g., Pd(PPh₃)₄ for cross-coupling reactions ) and solvents (e.g., dioxane vs. THF) to improve reproducibility.
- Data Validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) and IR spectroscopy. For example, discrepancies in pyrrole proton integration may indicate tautomeric forms or impurities.
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzyme active sites). A related study on pyrazolo[3,4-b]pyridines demonstrated improved inhibitory activity with optimized substituent positioning .
Q. What analytical methods detect and quantify impurities in synthesized batches?
- LC-MS/MS : Identify byproducts (e.g., incomplete Paal-Knorr intermediates) using fragmentation patterns.
- Residual Solvent Analysis : Follow pharmacopeial guidelines (e.g., USP <467>) with GC-MS for solvents like dioxane or THF .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
